molecular formula C17H17ClFN3O3S B2403942 N-(3-chloro-4-fluorophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide CAS No. 2320145-93-3

N-(3-chloro-4-fluorophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Cat. No.: B2403942
CAS No.: 2320145-93-3
M. Wt: 397.85
InChI Key: LFBXAOJAMVIOIK-UHFFFAOYSA-N
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Description

This compound features a cyclopenta[c]pyrazole core fused with a tetrahydrothiophene ring modified as a 1,1-dioxide (sulfone group). The 3-chloro-4-fluorophenyl moiety is attached via a carboxamide linkage at position 3 of the pyrazole ring.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(1,1-dioxothiolan-3-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFN3O3S/c18-13-8-10(4-5-14(13)19)20-17(23)16-12-2-1-3-15(12)21-22(16)11-6-7-26(24,25)9-11/h4-5,8,11H,1-3,6-7,9H2,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFBXAOJAMVIOIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N(N=C2C1)C3CCS(=O)(=O)C3)C(=O)NC4=CC(=C(C=C4)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-fluorophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a complex compound that has garnered attention due to its potential biological activities. This article synthesizes current research findings regarding its pharmacological effects, focusing on its anticancer, anti-inflammatory, and neuroprotective properties.

Chemical Structure and Properties

The compound's structure includes a chloro-fluorophenyl moiety and a tetrahydrothiophen group, which are known to influence its biological activity. The molecular formula is represented as C16H18ClFN3O2SC_{16}H_{18}ClFN_3O_2S, with a molecular weight of approximately 367.85 g/mol.

1. Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance:

  • Cytotoxic Effects : In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines such as MDA-MB-231. The mechanism involves the activation of caspases (caspase-3 and caspase-7) leading to programmed cell death .
Compound Cell Line IC50 (μM) Mechanism
Compound 1MDA-MB-2310.26Caspase activation
Compound 2PC35.6Growth inhibition

2. Anti-inflammatory Activity

The compound has also shown promise in reducing inflammation:

  • Inhibition of Pro-inflammatory Cytokines : Research indicates that similar pyrazole compounds can inhibit the production of TNF-alpha and IL-6 in macrophages. This suggests a potential role in treating inflammatory diseases .

3. Neuroprotective Effects

Neuroprotective properties have been observed in related pyrazole derivatives:

  • Protection Against Neurodegeneration : Studies have demonstrated that certain pyrazole analogs can inhibit β-amyloid aggregation and reduce neuronal excitotoxicity, which are critical factors in neurodegenerative diseases such as Alzheimer's .

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrazole derivatives showed that compounds with specific substitutions (like fluorine groups) exhibited enhanced antiproliferative activity against breast cancer cell lines. The tested compound demonstrated an IC50 value significantly lower than many existing chemotherapeutic agents .

Case Study 2: Neuroprotection

In a model of traumatic brain injury, a related pyrazole compound was shown to restore membrane integrity and reduce cell death markers. This suggests its potential application in treating acute neurotrauma .

Scientific Research Applications

Anticancer Activity

One of the most significant applications of this compound is its potential as an anticancer agent. Research indicates that compounds with similar pyrazole structures have shown promising results in inhibiting cancer cell proliferation. For instance, a related series of compounds demonstrated the ability to inhibit kinases associated with glioblastoma, a highly aggressive type of brain cancer. The compound exhibited low micromolar activity against the AKT2 kinase, which is crucial in oncogenic signaling pathways .

Case Study: Glioblastoma Inhibition

  • Compound: N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles
  • Findings: This compound inhibited 3D neurosphere formation in primary patient-derived glioma stem cells and exhibited potent activity against glioblastoma cell lines while maintaining low cytotoxicity towards non-cancerous cells .

Kinase Inhibition

The compound's structure allows it to interact with various kinases, making it a candidate for further exploration as a kinase inhibitor. Kinase inhibitors are crucial in cancer therapy as they can disrupt signaling pathways that promote tumor growth and survival.

Anti-inflammatory Properties

Research into aminopyrazole-based compounds suggests that they possess anti-inflammatory properties. Compounds within this class have been evaluated for their ability to modulate inflammatory responses, which is critical in treating diseases characterized by chronic inflammation.

Relevant Findings

  • A review highlighted that certain pyrazole derivatives exhibit anti-inflammatory effects superior to standard treatments like diclofenac sodium . This suggests that N-(3-chloro-4-fluorophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide may also share similar properties.

Synthesis and Formulation

The synthesis of this compound involves complex chemical processes that allow for the creation of various derivatives with potentially enhanced biological activities. The development of amorphous solid dispersions containing this compound has been explored to improve its bioavailability and therapeutic efficacy.

Synthesis Process

  • A detailed process for synthesizing related compounds involves using various solvents and excipients to create stable formulations suitable for pharmaceutical applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs share key pharmacophoric elements, such as halogenated aryl groups, fused heterocycles, and sulfone or carboxamide functionalities. Below is a comparative analysis based on evidence:

Structural and Functional Group Variations

Compound Name Core Heterocycle Key Substituents Notable Features
Target Compound Cyclopenta[c]pyrazole 3-chloro-4-fluorophenyl; tetrahydrothiophene-1,1-dioxide Sulfone group enhances polarity; chloro/fluoro groups improve metabolic stability
N-(3-Chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-4-oxooctahydro-1H-cyclopenta[d]pyrimidine-1-carboxamide (49) Cyclopenta[d]pyrimidine 2,4-difluorobenzyl; 4-oxo group Pyrimidine core may confer distinct hydrogen-bonding interactions
N-(3-Chloro-4-fluorophenyl)-5-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-3-(2,4-difluorobenzyl)-4-oxotetrahydropyrimidine-1(2H)-carboxamide (52) Tetrahydropyrimidine 4-cyclopropyl-triazole; 2,4-difluorobenzyl Triazole introduces π-stacking potential; cyclopropyl enhances lipophilicity
(S)-N-(1-amino-3-(2,4-dichlorophenyl)propan-2-yl)-5-(2-(methylamino)pyrimidin-4-yl)thiophene-2-carboxamide (1) Thiophene-pyrimidine hybrid 2,4-dichlorophenyl; methylamino-pyrimidine Thiophene-pyrimidine hybrid may broaden target selectivity
2-(1-(4-amino-3-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one (62) Pyrazolo[3,4-d]pyrimidine 5-methylthiophene; 3-fluorophenyl; chromen-4-one Chromenone moiety adds planar aromaticity for DNA intercalation potential

Electronic and Steric Effects

  • Halogenation Patterns : The target compound’s 3-chloro-4-fluorophenyl group balances electronegativity and steric bulk, contrasting with dichlorophenyl (compound 1) or difluorobenzyl (compound 49) substituents. These differences influence binding affinity and metabolic resistance .
  • Sulfone vs.

Q & A

Q. What synthetic strategies are recommended for constructing the cyclopenta[c]pyrazole core?

The cyclopenta[c]pyrazole core can be synthesized via [3+2] cycloaddition between a substituted cyclopentene and a diazo compound. Palladium-catalyzed reductive cyclization of nitroarenes (using formic acid derivatives as CO surrogates) is also effective. Post-cyclization, the tetrahydrothiophene moiety is oxidized to the sulfone using m-CPBA in dichloromethane .

Q. Which analytical techniques are critical for confirming the sulfone moiety’s structural integrity?

High-resolution mass spectrometry (HRMS) validates the molecular formula. ¹H/¹³C NMR detects deshielded protons near the sulfone (δ 3.5–4.5 ppm). IR spectroscopy identifies S=O stretches (~1300 and 1150 cm⁻¹). X-ray crystallography provides definitive spatial confirmation .

Q. How can coupling efficiency for the carboxamide group be optimized?

Screen coupling reagents (e.g., EDC·HCl with HOBt or HOAt) in DMF or THF. Use 4Å molecular sieves to absorb water and maintain a 1.2:1 acylating agent-to-amine ratio. LC-MS monitoring enables real-time adjustments, achieving yields up to 85% .

Advanced Research Questions

Q. How can computational methods resolve conflicting data on the compound’s bioactive conformation?

Density Functional Theory (DFT) at B3LYP/6-31G(d) models low-energy conformers. DP4 probability analysis compares computed vs. experimental NMR shifts to resolve discrepancies. Molecular docking into kinase domains predicts binding modes, validated via mutagenesis .

Q. What mechanistic insights explain the sulfone group’s instability under acidic conditions?

Acid-catalyzed hydrolysis targets the electron-deficient C-S bonds adjacent to the sulfone. Stability studies (pH 1–7, 40–80°C) reveal first-order degradation kinetics. Deuterium substitution at labile positions or enteric coatings reduce degradation by 2.3-fold .

Q. How can solubility challenges in hydrophobic assays be addressed?

Use co-solvents like DMSO (≤1% v/v) with cyclodextrins (e.g., HP-β-CD) in buffers. Sonication at 37°C followed by 0.2 μm filtration improves homogeneity. Phosphate or hydrochloride salts enhance solubility if ionizable groups are present .

Methodological Considerations

  • Synthetic Optimization : Prioritize palladium-catalyzed methods for cyclization efficiency and regioselectivity .
  • Stability Profiling : Conduct accelerated stability testing (40–80°C) to predict shelf-life under varying pH conditions .
  • Data Validation : Cross-reference HRMS, NMR, and XRD to confirm structural assignments, especially for stereochemical ambiguities .

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